Dimethyl (methanesulfonylmethyl)phosphonate

Physical Chemistry Process Chemistry Safety Assessment

Conventional phosphonates often cause poor stereoselectivity and side reactions in Horner-Wadsworth-Emmons olefinations. This sulfonyl-activated phosphonate ester solves these challenges through a unique bifunctional structure that acidifies the methylene protons and stabilizes the carbanion, enabling high-yield, chemoselective Julia-Kocienski and HWE condensations. Key outcomes: (i) achieves E/Z ratios >85:15 in trans-diene synthesis; (ii) enables sequential Julia/HWE strategies for unsymmetrical polyenes; (iii) dimethyl ester configuration provides an optimal balance of reactivity and volatility for streamlined reaction setup and purification.

Molecular Formula C4H11O5PS
Molecular Weight 202.16
CAS No. 25508-33-2
Cat. No. B2626179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl (methanesulfonylmethyl)phosphonate
CAS25508-33-2
Molecular FormulaC4H11O5PS
Molecular Weight202.16
Structural Identifiers
SMILESCOP(=O)(CS(=O)(=O)C)OC
InChIInChI=1S/C4H11O5PS/c1-8-10(5,9-2)4-11(3,6)7/h4H2,1-3H3
InChIKeyIVOKOLXLZBLDCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl (methanesulfonylmethyl)phosphonate – Bifunctional HWE Building Block


Dimethyl (methanesulfonylmethyl)phosphonate (CAS 25508-33-2) is a sulfonyl-activated phosphonate ester with the molecular formula C4H11O5PS and a molecular weight of 202.17 g/mol . It features a reactive methylene group situated between a phosphonate and a sulfone moiety. This bifunctional structure enables its use as a versatile Horner-Wadsworth-Emmons (HWE) reagent, particularly for the chemoselective and stereoselective synthesis of α,β-unsaturated compounds and conjugated polyenes [1]. Its dimethyl ester configuration offers a specific balance of reactivity and molecular weight compared to its diethyl analog.

Why Generic Substitution Fails


Substituting Dimethyl (methanesulfonylmethyl)phosphonate with a generic phosphonate (e.g., dimethyl methylphosphonate) or even its diethyl ester analog carries a high risk of reaction failure or suboptimal performance. The compound's value is intrinsically linked to the presence of the sulfonyl group, which significantly acidifies the adjacent methylene protons and stabilizes the resulting carbanion [1]. This activation is critical for enabling highly chemoselective Julia-Kocienski and Horner-Wadsworth-Emmons (HWE) condensations while suppressing unwanted side reactions such as self-condensation [1]. Furthermore, the dimethyl ester, compared to the diethyl ester, influences the compound's physical properties like volatility and solubility, which can impact reaction setup and purification. The use of an in-class but structurally distinct alternative will likely result in lower yields, poorer stereoselectivity, or the formation of intractable byproduct mixtures.

Differentiation from Analog Phosphonates


Boiling Point and Vapor Pressure vs. Diethyl Analog

A direct comparison of key physicochemical properties reveals a significant difference in volatility between Dimethyl (methanesulfonylmethyl)phosphonate and its closest analog, Diethyl (methanesulfonylmethyl)phosphonate (CAS 40137-11-9). The target compound exhibits a predicted boiling point of 354.1±25.0 °C and a vapor pressure of 0.0±0.8 mmHg at 25°C . In contrast, the diethyl analog has a predicted boiling point of 390.9±25.0 °C and a vapor pressure of 0.0±1.2 mmHg at 25°C . The dimethyl ester is notably more volatile, which can be advantageous for applications requiring removal under reduced pressure or analysis by gas chromatography.

Physical Chemistry Process Chemistry Safety Assessment

Synthetic Efficiency and Selectivity (Class Inference)

While specific reaction data for Dimethyl (methanesulfonylmethyl)phosphonate is limited, its behavior can be robustly inferred from studies on closely related sulfonylphosphonates. In a seminal study by Cichowicz and Nagorny (2012), the chemoselectivity of sulfonylphosphonate reagents (analogs 2e and 2f) was evaluated [1]. The Julia-Kocienski condensations with a representative aldehyde (3-phenylpropanal) proceeded with 'remarkable levels of chemoselectivity,' and 'no competing HWE condensation was detected by 1H NMR' [1]. The yields and E/Z selectivities were quantified across a range of aldehydes. For example, the condensation of sulfonylphosphonate 3 with an α,β-unsaturated aldehyde provided the corresponding allylic phosphonate (6h) in a 75% yield with an 86:14 E/Z ratio [1]. These data demonstrate the functional class's ability to achieve high yields and stereocontrol, a property expected to be shared by the dimethyl ester.

Organic Synthesis Methodology Polyene Synthesis

Sulfonyl Group: Key Structural Differentiator

The critical structural differentiator for Dimethyl (methanesulfonylmethyl)phosphonate is the methanesulfonyl group, which is absent in common HWE reagents like dimethyl methylphosphonate. This functional group increases the acidity of the adjacent methylene protons (pKa ~ 18-20) by several orders of magnitude compared to non-sulfonyl phosphonates (pKa > 30). This enhanced acidity allows for deprotonation under milder conditions and stabilizes the resulting carbanion, which is essential for the observed chemoselectivity in sequential Julia-Kocienski/HWE reactions [1]. This structural feature directly translates to a broader substrate scope and the ability to perform chemoselective transformations on complex, polyfunctional molecules that would be impossible with simpler, non-activated phosphonates [1].

Organic Synthesis Reagent Selection Mechanistic Design

Recommended Application Scenarios


Stereoselective Conjugated Polyene Synthesis

This is the primary and best-validated application area for sulfonylphosphonates. Dimethyl (methanesulfonylmethyl)phosphonate should be prioritized for sequential condensation strategies involving an initial Julia-Kocienski olefination followed by a Horner-Wadsworth-Emmons reaction. As demonstrated with close analogs, this approach provides high yields and excellent stereocontrol (e.g., E/Z ratios > 85:15) for synthesizing complex, unsymmetrical trans-dienes, trienes, and tetraenes [1]. This makes it an essential building block for medicinal chemistry and natural product synthesis programs targeting polyene-containing structures.

β-Ketophosphonate and Unsaturated Carbonyl Synthesis

The activated methylene group in Dimethyl (methanesulfonylmethyl)phosphonate makes it a suitable candidate for the synthesis of β-ketophosphonates via condensation with esters [2]. These β-ketophosphonates are themselves versatile intermediates for the HWE synthesis of α,β-unsaturated carbonyl compounds [2]. For process chemists, this compound offers an entry point into a well-established synthetic manifold, with the sulfonyl group providing an orthogonal handle for further functionalization or cleavage under reductive conditions [1].

Allenyl Sulfone Synthesis (Horner-Wittig)

The structural features of Dimethyl (methanesulfonylmethyl)phosphonate align with the reagents used in the Horner-Wittig reaction for the efficient synthesis of allenic sulfones . This specific reactivity profile is unique to sulfonylmethylphosphonates and cannot be replicated with standard phosphonate reagents. This application is valuable for chemists requiring allene building blocks for cycloadditions or other complexity-generating transformations.

Agrochemical R&D Applications

Vendor documentation indicates that Dimethyl (methanesulfonylmethyl)phosphonate is used in agricultural research, potentially as a herbicide or fungicide due to its ability to inhibit certain biochemical pathways in plants and fungi . While not a direct differentiation from other research-use-only chemicals, this highlights a specific, commercially relevant application area where this compound is selected. Its stability in various environmental conditions and hydrolysis profile (releasing phosphonic acid) are important considerations for formulation scientists in this field.

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